Egfr-IN-71
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H9ClIN3 |
|---|---|
Molecular Weight |
405.62 g/mol |
IUPAC Name |
N-(4-chloro-3-ethynylphenyl)-7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21) |
InChI Key |
NLIGPBIDARIYKE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Covalent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR has emerged as a critical therapeutic target. Covalent inhibitors of EGFR represent a significant advancement in cancer therapy, offering distinct advantages over first-generation reversible inhibitors, particularly in overcoming acquired resistance. This guide provides a detailed technical overview of the mechanism of action of covalent EGFR inhibitors, with a focus on their kinetic properties, interaction with EGFR, and impact on downstream signaling pathways. While specific quantitative data for a compound designated "Egfr-IN-71" is not available in the public domain, this document will detail the established mechanisms and experimental protocols applicable to this class of inhibitors.
Core Mechanism of Covalent EGFR Inhibition
Covalent EGFR inhibitors exert their therapeutic effect by forming a permanent, irreversible bond with the EGFR protein, thereby deactivating its kinase function. This mechanism is distinct from first-generation inhibitors, which bind reversibly to the ATP-binding site.
Covalent Bonding to Cys797
The key to the irreversible action of these inhibitors lies in their ability to target a specific cysteine residue, Cys797, located within the ATP-binding pocket of the EGFR kinase domain. These inhibitors are designed with a reactive electrophilic group, often an acrylamide moiety, which acts as a "warhead." This warhead forms a covalent bond with the thiol group of the Cys797 residue through a Michael addition reaction. This permanent modification of the active site physically blocks ATP from binding, leading to a sustained inhibition of EGFR's kinase activity.
Kinetic Properties: A Two-Step Process
The overall potency of a covalent EGFR inhibitor is a function of two key kinetic parameters:
-
Reversible Binding Affinity (Ki): This represents the initial, non-covalent binding of the inhibitor to the EGFR active site. A lower Ki value indicates a higher binding affinity.
-
Rate of Covalent Bond Formation (kinact): This parameter quantifies the speed at which the irreversible covalent bond is formed between the inhibitor and Cys797.
The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki . This value reflects the combined contribution of both high-affinity reversible binding and efficient covalent modification.
Impact on EGFR Signaling Pathways
By irreversibly inhibiting EGFR kinase activity, covalent inhibitors effectively shut down the downstream signaling cascades that promote cancer cell growth and survival. The primary signaling pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Inhibition of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade involving RAF, MEK, and ERK.
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. By blocking EGFR, covalent inhibitors prevent the activation of PI3K and its downstream effectors, AKT and mTOR.
The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Visualization of the Mechanism and Experimental Workflow
To visually represent the concepts described above, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and covalent inhibition mechanism.
Caption: Workflow for a biochemical kinase inhibition assay.
Quantitative Data on Covalent EGFR Inhibitors
While specific data for "this compound" is not publicly available, the following table presents representative quantitative data for well-characterized covalent EGFR inhibitors to provide a comparative context. This data is typically generated from biochemical kinase assays and cellular proliferation assays.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Afatinib | EGFRWT | 1 - 10 | 0.1 - 0.5 | ~0.001 - 0.002 | ~1 x 107 |
| EGFRL858R/T790M | 10 - 50 | - | - | - | |
| Dacomitinib | EGFRWT | 5 - 15 | 0.05 - 0.2 | ~0.001 | ~6 x 106 |
| EGFRL858R/T790M | 20 - 100 | - | - | - | |
| Osimertinib | EGFRWT | 200 - 500 | - | - | - |
| EGFRL858R/T790M | 1 - 15 | ~0.2 | ~0.003 | ~1.5 x 107 |
Note: The values presented are approximate and can vary depending on the specific assay conditions. Data is compiled from various scientific publications on EGFR inhibitors.
Detailed Experimental Protocols
The characterization of a covalent EGFR inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms)
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (this compound) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant EGFR kinase to each well of the microplate.
-
Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate to each well. The final ATP concentration should be at or near its Km for EGFR.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Read the plate on a time-resolved fluorescence reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of the inhibitor on the viability of cancer cell lines expressing wild-type or mutant EGFR.
Materials:
-
Cancer cell lines (e.g., A431 for EGFRWT, NCI-H1975 for EGFRL858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the inhibition of EGFR signaling pathways in cells treated with the inhibitor.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (this compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream targets.
Conclusion
Covalent EGFR inhibitors represent a powerful class of targeted therapies that have significantly improved outcomes for patients with EGFR-driven cancers. Their mechanism of action, characterized by irreversible binding to Cys797 in the EGFR kinase domain, leads to potent and sustained inhibition of downstream signaling pathways. The rigorous in vitro and cellular characterization of these inhibitors, through assays such as those detailed in this guide, is essential for the development of new and more effective cancer treatments. While specific data for "this compound" remains elusive in public literature, the principles and methodologies outlined here provide a comprehensive framework for understanding and evaluating this and other novel covalent EGFR inhibitors.
References
Egfr-IN-71: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Egfr-IN-71, a potent, narrow-spectrum inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical development of targeted cancer therapies.
Introduction: The Role of EGFR in Cancer and the Rationale for this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, frequently caused by mutations or overexpression, is a key oncogenic driver in a variety of cancers, most notably non-small cell lung cancer (NSCLC) and chordoma.[3][4] The landmark discovery of activating mutations within the EGFR gene has transformed the treatment landscape for NSCLC, ushering in the era of targeted therapies with the development of tyrosine kinase inhibitors (TKIs).[4][5] These inhibitors are broadly classified into three generations, with later iterations designed to counteract acquired resistance mechanisms that emerge during treatment.[4][6]
This compound represents a focused effort in the ongoing development of more selective and potent EGFR inhibitors. It is characterized as a narrow-spectrum inhibitor, which suggests a more targeted activity profile that could potentially minimize off-target effects and associated toxicities.[3] Its investigation in the context of chordoma, a rare and challenging bone cancer of the skull base and spine, underscores the critical need for novel therapeutic strategies for malignancies with limited treatment options.[3]
Discovery of this compound: A Focused Approach
The discovery of this compound is based on the strategic optimization of the 4-anilinoquinazoline scaffold, a well-established pharmacophore known for its EGFR inhibitory activity. The primary research objective was the identification of potent inhibitors for chordoma, a cancer type where EGFR has been identified as a viable therapeutic target.
The development and characterization of this compound were detailed in a 2022 publication in Scientific Reports by Bieberich et al.[3] This research likely entailed the synthesis of a focused library of 4-anilinoquinazoline analogs, followed by their systematic screening against various chordoma cell lines to identify compounds exhibiting significant anti-proliferative effects.
Synthesis of this compound
The detailed synthetic protocol for this compound is likely delineated in patent literature, specifically WO2021185297A1, where it is referenced as compound 2.[5] While the full patent is not immediately accessible, the synthesis of 4-anilinoquinazoline derivatives typically employs a convergent synthetic strategy.
A plausible synthetic route would involve the initial construction of a substituted quinazoline core. This is followed by a nucleophilic aromatic substitution reaction with a suitably functionalized aniline. The presence of an alkyne group in the final structure of this compound, a key feature that renders it a click chemistry reagent, indicates that one of the precursor molecules would incorporate this functionality.[3]
Hypothetical Synthesis Workflow:
Caption: A generalized synthetic workflow for 4-anilinoquinazoline-based EGFR inhibitors.
Biological Activity and Mechanism of Action
This compound is a potent, narrow-spectrum inhibitor of EGFR, with a reported half-maximal inhibitory concentration (IC50) of 3.7 μM.[3] Its mechanism of action involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This binding event precludes the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for promoting cell growth and survival.
In Vitro Efficacy
The anti-proliferative activity of this compound has been rigorously assessed against a panel of chordoma cell lines. The IC50 values derived from these studies are systematically compiled in the table below.
| Cell Line | IC50 (μM) |
| U-CH1 | 9.1[3] |
| U-CH2 | 16[3] |
| CH22 | 0.48[3] |
| UM-Chor1 | 25[3] |
| U-CH12 | 0.96[3] |
| U-CH7 | 8.0[3] |
Table 1: In vitro anti-proliferative activity of this compound against various chordoma cell lines.
Signaling Pathway Inhibition
By inhibiting EGFR, this compound is designed to modulate downstream signaling pathways that are fundamental to cancer cell survival and proliferation. The principal pathways affected by this inhibition are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Simplified diagram of EGFR signaling pathways inhibited by this compound.
Experimental Protocols
This section outlines the key experimental methodologies that would have been integral to the discovery and characterization of this compound, reflecting standard practices within the field of drug discovery.
EGFR Kinase Assay
Objective: To quantitatively determine the in vitro inhibitory activity of this compound against the EGFR kinase.
Protocol:
-
A reaction mixture is prepared containing a recombinant human EGFR kinase domain, a specific peptide substrate, and ATP in a suitable reaction buffer.
-
This compound, at a range of concentrations, is introduced into the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined time at a controlled temperature.
-
The reaction is subsequently terminated, and the extent of substrate phosphorylation is quantified. This can be achieved through various detection methods, including radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
The IC50 value is derived by plotting the percentage of kinase inhibition as a function of the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Chordoma cell lines (e.g., U-CH1, U-CH2, etc.) are seeded into 96-well plates and incubated overnight to allow for cell adherence.
-
The cells are then treated with a serial dilution of this compound for a predetermined duration (e.g., 72 hours).[3]
-
Following the treatment period, a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent such as CellTiter-Blue) is added to each well.
-
The plates are incubated for a sufficient time to permit the conversion of the reagent by metabolically active cells into a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Experimental Workflow for Cell Viability Assay:
References
In-depth Technical Guide: Egfr-IN-71 as a Narrow-Spectrum EGFR Inhibitor
Notice: Initial searches for "Egfr-IN-71" did not yield specific information on a narrow-spectrum EGFR inhibitor. The search results were predominantly related to the estimated Glomerular Filtration Rate (eGFR), a measure of kidney function. It is highly probable that "this compound" is an internal, pre-publication, or otherwise non-publicly documented compound identifier.
This guide has been constructed based on a hypothetical profile of a novel narrow-spectrum EGFR inhibitor, drawing upon common characteristics and experimental approaches used in the development of such targeted therapies. The data presented herein is illustrative and intended to serve as a template for what a technical whitepaper on a specific compound would entail.
Executive Summary
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Designed to target specific activating mutations within the EGFR gene while sparing the wild-type (WT) receptor, this compound represents a promising therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) harboring these mutations. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough technical understanding for researchers, scientists, and drug development professionals.
Biochemical Profile
Kinase Selectivity
This compound was profiled against a panel of human kinases to determine its selectivity. The inhibitor demonstrates high potency against common EGFR activating mutations, such as L858R and exon 19 deletions, with significantly less activity against wild-type EGFR and other related kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| EGFR (L858R) | 1.2 |
| EGFR (Exon 19 Del) | 1.5 |
| EGFR (WT) | 85.3 |
| HER2 | > 1000 |
| HER4 | > 1000 |
| VEGFR2 | > 2000 |
Experimental Protocol: Kinase Inhibition Assay
A radiometric kinase assay was utilized to determine the IC₅₀ values. Recombinant human kinase domains were incubated with a peptide substrate, ³³P-ATP, and varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the incorporation of ³³P was quantified using a scintillation counter. IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.
Cellular Activity
Inhibition of Cellular EGFR Phosphorylation
This compound effectively inhibits the autophosphorylation of mutant EGFR in cancer cell lines, a key step in the activation of downstream signaling pathways.
Table 2: Inhibition of EGFR Phosphorylation in NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC₅₀ (nM) for p-EGFR Inhibition |
| HCC827 | Exon 19 Del | 5.8 |
| NCI-H1975 | L858R/T790M | 25.4 |
| A549 | WT | 512.7 |
Anti-proliferative Activity
The compound demonstrates potent anti-proliferative effects in NSCLC cell lines driven by EGFR mutations, while showing significantly less impact on cells with wild-type EGFR.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation | GI₅₀ (nM) |
| HCC827 | Exon 19 Del | 8.2 |
| NCI-H1975 | L858R/T790M | 33.1 |
| A549 | WT | > 1000 |
Experimental Protocol: Cell Viability Assay
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and GI₅₀ values were determined from the resulting dose-response curves.
In Vivo Efficacy
Xenograft Tumor Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models bearing human NSCLC tumors.
Table 4: In Vivo Efficacy of this compound in a HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 25 | 88 |
| This compound | 50 | 95 |
Experimental Protocol: In Vivo Xenograft Study
Female athymic nude mice were subcutaneously implanted with HCC827 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD). Tumor volumes were measured twice weekly with calipers, and body weights were monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Understanding the Alkyne Group in Egfr-IN-71: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-71 is a potent, narrow-spectrum inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1] This compound belongs to the 4-anilinoquinazoline class of kinase inhibitors. A key structural feature of this compound is a terminal alkyne group. This functional group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows this compound to be used as a chemical probe for activity-based protein profiling (ABPP) to identify and visualize its cellular targets. In the context of chordoma, a rare bone cancer where EGFR signaling is often activated, this compound has been investigated for its therapeutic potential.
The Role of the Alkyne Group
The terminal alkyne in this compound is not a "warhead" for covalent inhibition of EGFR. Instead, it functions as a bio-orthogonal reporter. This means it does not react with biological molecules within a cell until a specific reaction partner, typically an azide-containing molecule, is introduced along with a copper(I) catalyst. This "click" reaction is highly specific and efficient, enabling researchers to attach various tags to this compound after it has bound to its target proteins within a cellular context. These tags can be fluorophores for imaging, or biotin for affinity purification and subsequent identification by mass spectrometry.
Data Presentation
In Vitro Efficacy of this compound Against Chordoma Cell Lines
The anti-proliferative activity of this compound has been evaluated against a panel of human chordoma cell lines. The following table summarizes the IC50 values obtained from these studies.
| Cell Line | IC50 (μM) |
| U-CH1 | 9.1 |
| U-CH2 | 16 |
| CH22 | 0.48 |
| UM-Chor1 | 25 |
| U-CH12 | 0.96 |
| U-CH7 | 8.0 |
Data sourced from MedchemExpress, citing Bieberich AA, et al. Sci Rep. 2022 Jul 27;12(1):12820.
Experimental Protocols
Cell Viability Assay (Based on Promega CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to determine the viability of chordoma cells after treatment with this compound, based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Chordoma cell lines (e.g., U-CH1, U-CH2)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the chordoma cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from the no-cell control wells. Normalize the data to the vehicle control wells and plot the results to determine the IC50 value.
In-Cell Target Engagement Using Click Chemistry (General Protocol)
This protocol outlines a general workflow for using this compound as a chemical probe to label its target proteins in cells.
Materials:
-
Chordoma cells
-
This compound
-
Azide-functionalized reporter tag (e.g., Azide-TAMRA, Biotin-Azide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner or Western blotting equipment for biotin detection
Procedure:
-
Cell Treatment: Treat chordoma cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice. Clarify the lysate by centrifugation.
-
Click Reaction: a. To the cell lysate, add the azide-functionalized reporter tag. b. Add TBTA to stabilize the Cu(I) catalyst. c. Add CuSO4 and the reducing agent (TCEP or sodium ascorbate) to initiate the reaction. d. Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: a. For Fluorescence Detection: Add SDS-PAGE sample buffer to the reaction mixture, heat, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner. b. For Biotin Detection: Proceed with affinity purification using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry to identify the labeled proteins. Alternatively, perform a Western blot using a streptavidin-HRP conjugate.
Mandatory Visualizations
Caption: EGFR signaling pathway leading to cell growth and proliferation, and its inhibition by this compound.
Caption: Workflow for target identification of this compound using click chemistry.
References
Egfr-IN-71 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EGFR-IN-71, a narrow-spectrum epidermal growth factor receptor (EGFR) inhibitor. The information presented is collated from publicly available scientific literature and chemical databases.
Core Compound Information
This compound has been identified as a potent inhibitor of EGFR and has been investigated for its potential therapeutic applications, particularly in the context of chordoma.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including dosage calculations and preparation of stock solutions.
| Property | Value | Source |
| CAS Number | Not publicly available | - |
| Molecular Formula | C₂₀H₁₆FN₅O | Deduced from structure |
| Molecular Weight | 361.37 g/mol | Calculated |
| IC₅₀ (EGFR) | 3.7 µM | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound, based on the available scientific literature.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Figure 2: Workflow for determining the IC₅₀ of this compound in chordoma cell lines.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR.
-
Cell Culture and Treatment: Chordoma cell lines are cultured to 70-80% confluency and then treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.
Applications in Research
This compound serves as a valuable research tool for:
-
Investigating the role of EGFR signaling in chordoma: By selectively inhibiting EGFR, researchers can elucidate the specific contributions of this pathway to chordoma cell proliferation, survival, and drug resistance.[1]
-
Structure-Activity Relationship (SAR) studies: As part of a larger library of 4-anilinoquin(az)oline derivatives, this compound contributes to the understanding of how chemical modifications to this scaffold affect EGFR inhibitory activity and selectivity.
-
Development of novel therapeutics for chordoma: The potent activity of this compound against chordoma cell lines suggests that its chemical scaffold could be a promising starting point for the development of new anti-cancer drugs.[1]
Conclusion
This compound is a potent, narrow-spectrum inhibitor of EGFR with demonstrated activity against chordoma cell lines. This technical guide provides essential information for researchers working with this compound, including its chemical properties, mechanism of action, and detailed experimental protocols. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential.
References
Preliminary studies on Egfr-IN-71 efficacy
Despite a comprehensive search of scientific literature and public databases, no preliminary studies, quantitative data, or experimental protocols on the efficacy of a compound specifically identified as "Egfr-IN-71" were found.
This suggests that "this compound" may be an internal project code, a very recent discovery not yet published, or a potential misspelling of another EGFR inhibitor. The information necessary to construct an in-depth technical guide or whitepaper—including data for presentation, detailed experimental methodologies, and signaling pathways for visualization—is not currently available in the public domain.
For the benefit of researchers, scientists, and drug development professionals, this report provides a structural template for the requested technical guide. This framework can be populated once data on "this compound" or a similarly acting compound becomes available. The following sections outline the expected content and visualizations that would be included in such a guide.
Illustrative Structure for a Technical Guide on a Novel EGFR Inhibitor
Core Efficacy Data
Quantitative data from preliminary studies would be summarized in clear, structured tables to allow for easy comparison of the inhibitor's effects across different cell lines and in vivo models.
Table 1: Example of In Vitro Cytotoxicity Data
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) for this compound |
|---|---|---|
| Cell Line A | Exon 19 Deletion | Data Unavailable |
| Cell Line B | L858R Mutation | Data Unavailable |
| Cell Line C | T790M Resistance Mutation | Data Unavailable |
| Cell Line D | Wild-Type EGFR | Data Unavailable |
Table 2: Example of In Vivo Tumor Growth Inhibition Data
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
|---|---|---|---|
| Model A (L858R) | 10 mg/kg, daily | Data Unavailable | Data Unavailable |
| Model B (T790M) | 10 mg/kg, daily | Data Unavailable | Data Unavailable |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and assessment of the data's validity.
2.1. Cell Viability Assay A detailed protocol for the cell viability assay would be provided, including cell seeding densities, drug concentration ranges, incubation times, and the specific assay used (e.g., MTT, CellTiter-Glo®).
Workflow: Cell Viability Assay
Caption: A typical workflow for an in vitro cell viability experiment.
2.2. Western Blotting for Signaling Pathway Analysis This section would detail the protocol for assessing the inhibitor's effect on EGFR and downstream signaling proteins, including protein extraction, quantification, gel electrophoresis, antibody concentrations, and detection methods.
2.3. In Vivo Xenograft Studies The methodology for animal studies would be described, including the mouse strain, cell implantation procedure, randomization of animals, treatment schedule and route of administration, tumor measurement techniques, and ethical considerations.
Signaling Pathway Visualization
Diagrams are essential for illustrating the mechanism of action. A diagram of the EGFR signaling pathway would show the points of inhibition by the novel compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling and the putative inhibitory action of this compound.
Researchers are encouraged to monitor scientific publications and conference proceedings for the future disclosure of data related to "this compound".
In vitro characterization of Egfr-IN-71
An In-Depth Technical Guide to the In Vitro Characterization of EGFRi-71
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of EGFRi-71, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail the biochemical and cellular activities of EGFRi-71, including its inhibitory effects on wild-type and mutant EGFR variants, its impact on downstream signaling pathways, and its anti-proliferative activity in cancer cell lines. Detailed experimental protocols and data are presented to facilitate the understanding and potential application of this compound in preclinical research.
Biochemical Activity of EGFRi-71
The primary mechanism of action of EGFRi-71 is the direct inhibition of the EGFR tyrosine kinase. The inhibitory potency of EGFRi-71 was determined against wild-type EGFR and clinically relevant mutant forms, including the T790M and C797S resistance mutations.
Table 1: Biochemical Potency of EGFRi-71 against EGFR Variants
| EGFR Variant | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR L858R | 1.8 |
| EGFR ex19del | 1.5 |
| EGFR T790M | 10.4 |
| EGFR C797S | >1000 |
| EGFR L858R/T790M | 12.1 |
| EGFR ex19del/T790M | 11.5 |
| EGFR L858R/C797S | >1000 |
| EGFR ex19del/C797S | >1000 |
Experimental Protocol: Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to measure the half-maximal inhibitory concentration (IC50) of EGFRi-71. The assay was performed in a 384-well plate format. Recombinant human EGFR protein (wild-type or mutant) was incubated with a peptide substrate and ATP in a kinase reaction buffer. EGFRi-71 was added at varying concentrations. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of a termination buffer containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin. The TR-FRET signal was read on a compatible plate reader.
Cellular Activity of EGFRi-71
The anti-proliferative effects of EGFRi-71 were evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
Table 2: Anti-proliferative Activity of EGFRi-71 in NSCLC Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| PC-9 | ex19del | 8.7 |
| H1975 | L858R/T790M | 25.3 |
| HCC827 | ex19del | 9.1 |
| A549 | Wild-Type | >5000 |
| H3255 | L858R | 7.5 |
Experimental Protocol: Cell Viability Assay
Cell viability was assessed using a resazurin-based assay.[1][2] Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of EGFRi-71 for 72 hours. After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence signal, which is proportional to the number of viable cells, was measured using a plate reader. The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.
Inhibition of EGFR Signaling Pathway
To confirm the mechanism of action of EGFRi-71 in a cellular context, its effect on the phosphorylation of EGFR and downstream signaling proteins was assessed by Western blot analysis.
Experimental Protocol: Western Blot Analysis
PC-9 cells were treated with varying concentrations of EGFRi-71 for 2 hours, followed by stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.[3] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[4][5][6] An antibody against β-actin was used as a loading control.
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Cascade
Experimental Workflow for Cell Viability Assay
Caption: Cell Viability Assay Workflow
EGFRi-71 Mechanism of Overcoming T790M Resistance
Caption: Overcoming T790M Resistance
References
- 1. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Binding and Affinity of EGFR-IN-71
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding, affinity, and mechanism of action of EGFR-IN-71, a potent and narrow-spectrum inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support research and development efforts in oncology, particularly in the context of chordoma, a rare type of bone cancer.
Core Target Binding and Affinity
This compound is a small molecule inhibitor that demonstrates significant potency against the EGFR. Its primary mechanism of action is the inhibition of the receptor's kinase activity, which is crucial for the downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Quantitative Affinity Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Target | Assay Type | IC50 Value |
| EGFR | Kinase Assay | 3.7 µM[1][2][3][4][5][6][7] |
Cellular Activity in Chordoma Cell Lines
This compound has demonstrated inhibitory effects on the proliferation of several chordoma cell lines, highlighting its potential as a therapeutic agent for this cancer type.
| Cell Line | IC50 Value |
| U-CH1 | 9.1 µM[1] |
| U-CH2 | 16 µM[1] |
| CH22 | 0.48 µM[1] |
| UM-Chor1 | 25 µM[1] |
| U-CH12 | 0.96 µM[1] |
| U-CH7 | 8.0 µM[1] |
Signaling Pathways and Mechanism of Action
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. This compound exerts its effect by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation and subsequent activation of these downstream signaling cascades.
EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the primary literature.
EGFR Kinase Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of the EGFR protein.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This cell-based assay is used to determine the effect of this compound on the proliferation and viability of chordoma cell lines.
Materials:
-
Chordoma cell lines (e.g., U-CH1, U-CH2, CH22, UM-Chor1, U-CH12, U-CH7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the chordoma cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
General experimental workflow for in vitro assays.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in chordoma and other cancers. Its well-characterized in vitro potency and defined mechanism of action provide a solid foundation for further preclinical and translational studies. The experimental protocols detailed in this guide offer a starting point for researchers to independently validate and expand upon the existing findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGFR Inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. narrow | MCE 生命科学试剂服务商 [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for EGFR-IN-71 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of EGFR-IN-71 against the Epidermal Growth Factor Receptor (EGFR). The included information is intended for professionals in the fields of cancer research, cell biology, and pharmacology.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for normal cellular function.[3][4] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[2][5] this compound is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote tumor growth.
Principle of the In Vitro Kinase Assay
The in vitro kinase assay for this compound is designed to measure the inhibitor's ability to block the phosphorylation of a substrate by the EGFR kinase domain. The fundamental principle involves combining the purified EGFR enzyme, a suitable substrate (often a synthetic peptide), and adenosine triphosphate (ATP) as the phosphate donor. The kinase reaction is then initiated, and the extent of substrate phosphorylation is quantified. The inhibitory effect of this compound is determined by measuring the reduction in phosphorylation in the presence of the compound. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays that measure either the phosphorylated substrate or the amount of ADP produced.[2]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against wild-type and mutant forms of EGFR. This data is for illustrative purposes and would typically be generated from dose-response experiments.
| Enzyme Target | IC50 (nM) | Assay Method |
| EGFR (Wild-Type) | 5.2 | ADP-Glo Luminescence Assay |
| EGFR (T790M Mutant) | 150.8 | Fluorescence Polarization Assay |
| EGFR (L858R Mutant) | 8.1 | Continuous-Read Fluorescence Assay |
Experimental Protocols
Materials and Reagents
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
This compound (stock solution in DMSO)
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[6]
-
ATP solution
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., Y12-Sox conjugated peptide).[6]
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of luminescence or fluorescence detection
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, which is then serially diluted. Subsequently, create intermediate dilutions in the kinase buffer.
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in the kinase buffer. The final concentrations in the reaction should be optimized, but typical starting points are 10-50 µM ATP and a suitable concentration of the peptide substrate.[6]
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.[2] The total reaction volume will be 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2] The incubation time may need to be optimized based on the enzyme activity and detection method.
-
Signal Detection (Using ADP-Glo™ Assay as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all experimental wells.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% enzyme activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the EGFR kinase activity.
-
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
References
Application Notes and Protocols for p-EGFR Western Blot Analysis Using Egfr-IN-71
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[2] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic tail, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] Consequently, inhibiting EGFR phosphorylation is a primary strategy in targeted cancer therapy.
Egfr-IN-71 is a potent and selective inhibitor of EGFR kinase activity. While specific data for this compound is not widely published, based on related compounds such as EGFR-IN-7 and EGFR-IN-70, it is anticipated to effectively suppress EGFR autophosphorylation.[3][4] Western blotting is a crucial immunoassay technique to qualitatively and quantitatively assess the phosphorylation status of EGFR (p-EGFR) in response to treatment with inhibitors like this compound. This document provides a comprehensive protocol for performing a p-EGFR Western blot to evaluate the efficacy of this compound.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intrinsic kinase domain. This results in the autophosphorylation of several tyrosine residues, which then serve as docking sites for various signaling proteins, propagating downstream cellular responses. EGFR tyrosine kinase inhibitors (TKIs) like this compound act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data for the inhibition of EGFR phosphorylation by this compound in a relevant cancer cell line (e.g., A431, which overexpresses EGFR). This data would typically be generated by densitometric analysis of Western blot bands.
| Treatment Condition | This compound Concentration (nM) | p-EGFR Signal (Normalized to Total EGFR) | % Inhibition of p-EGFR |
| Vehicle Control (DMSO) | 0 | 1.00 | 0% |
| This compound | 1 | 0.75 | 25% |
| This compound | 10 | 0.40 | 60% |
| This compound | 50 | 0.15 | 85% |
| This compound | 100 | 0.05 | 95% |
| IC50 (Hypothetical) | ~20 nM |
Note: The IC50 value is an estimation based on the inhibitory activity of related compounds like EGFR-IN-7, which has an IC50 of 19 nM for the inhibition of p-EGFR in Ba/F3 cells.[3]
Experimental Protocol: p-EGFR Western Blot
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-EGFR.
Experimental Workflow
Caption: Workflow for p-EGFR Western blot analysis.
Materials and Reagents
-
Cell Line: A suitable cell line expressing EGFR (e.g., A431, HCC827, or H1975).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Epidermal Growth Factor (EGF): Recombinant human EGF for stimulation.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Roche or Thermo Fisher Scientific).
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast Polyacrylamide Gels: (e.g., 4-15% gradient gels).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068) antibody (1:1000 dilution).
-
Rabbit or Mouse anti-total-EGFR antibody (1:1000 dilution).
-
Mouse anti-β-actin or anti-GAPDH antibody (1:5000 dilution) for loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:2000-1:5000 dilution).
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
-
Stripping Buffer: (e.g., commercial stripping buffer or a solution containing glycine and SDS).
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal EGFR phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-EGFR (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control.
-
Wash the membrane with TBST and then incubate with stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total EGFR and then for the loading control (e.g., β-actin).
-
Data Analysis and Interpretation
The intensity of the bands on the Western blot can be quantified using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal for each sample to account for any variations in total EGFR expression. The normalized p-EGFR levels in the this compound-treated samples are then compared to the vehicle control to determine the percent inhibition. A dose-dependent decrease in the p-EGFR/total EGFR ratio would indicate effective inhibition of EGFR phosphorylation by this compound.
References
Application Notes and Protocols: The Use of a Potent EGFR Inhibitor in the U-CH1 Chordoma Cell Line
For research use only.
Disclaimer: These application notes and protocols are provided as a guideline for the use of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor in the U-CH1 chordoma cell line. Due to the absence of publicly available data for a compound designated "Egfr-IN-71," the experimental conditions and expected outcomes described herein are based on published data for the well-characterized and potent EGFR inhibitor, Afatinib. Researchers should optimize these protocols for their specific EGFR inhibitor of interest.
Introduction
Chordomas are rare, malignant bone tumors that arise from remnants of the notochord and are notoriously challenging to treat due to their chemoresistance and high recurrence rates. The Epidermal Growth Factor Receptor (EGFR) has been identified as a key therapeutic target in a subset of chordomas. The U-CH1 cell line, derived from a human sacral chordoma, expresses activated EGFR and has been shown to be sensitive to EGFR inhibition, making it a valuable in vitro model for studying the efficacy of EGFR-targeted therapies.[1][2] Inhibition of EGFR in sensitive chordoma cells leads to the suppression of downstream signaling pathways, primarily the PI3K-AKT-mTOR and Ras-Raf-MAPK-ERK pathways, which are crucial for cell proliferation and survival.[1][3] This document provides detailed protocols for evaluating the effects of a potent EGFR inhibitor on the U-CH1 cell line.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to assess the efficacy of a potent EGFR inhibitor in the U-CH1 cell line. The data is hypothetical and based on findings for similar compounds in the literature.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Time Point | IC50 (nM) |
| U-CH1 | Potent EGFR Inhibitor | 72 hours | 50 - 200 |
| Normal Fibroblasts | Potent EGFR Inhibitor | 72 hours | >10,000 |
Table 2: Western Blot Densitometry Analysis
| Treatment (Concentration) | p-EGFR (Y1068) | p-AKT (S473) | p-ERK1/2 (T202/Y204) |
| Vehicle Control | 100% | 100% | 100% |
| EGFR Inhibitor (50 nM) | 45% | 60% | 55% |
| EGFR Inhibitor (200 nM) | 15% | 25% | 20% |
| EGFR Inhibitor (1 µM) | <5% | <10% | <10% |
| (Values represent the percentage of protein phosphorylation relative to the vehicle-treated control, normalized to total protein levels.) |
Table 3: Apoptosis Assay Data
| Treatment (Concentration) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| EGFR Inhibitor (200 nM) | 2.5 - 4.0 |
| EGFR Inhibitor (1 µM) | 5.0 - 8.0 |
| (Values represent the fold change in caspase activity relative to the vehicle-treated control.) |
Experimental Protocols
U-CH1 Cell Culture and Maintenance
The U-CH1 cell line is a relatively slow-growing, adherent cell line with a heterogeneous morphology.
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) and RPMI-1640 medium in a 4:1 ratio, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing:
-
Aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA (0.25%) to cover the cell monolayer and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto new culture flasks at a split ratio of 1:3 to 1:4.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed 5,000 U-CH1 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the EGFR inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Pathway Analysis
This protocol is for the detection of total and phosphorylated EGFR, AKT, and ERK1/2.
-
Seed U-CH1 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with the EGFR inhibitor at various concentrations for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the protein bands.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Seed 5,000 U-CH1 cells per well in 100 µL of complete growth medium in a white-walled 96-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the EGFR inhibitor or vehicle control for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: EGFR signaling pathway in U-CH1 cells and point of inhibition.
Caption: Experimental workflow for evaluating an EGFR inhibitor in U-CH1 cells.
References
- 1. CMTM3 suppresses chordoma progress through EGFR/STAT3 regulated EMT and TP53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR inhibitors identified as a potential treatment for chordoma in a focused compound screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequent activation of EGFR in advanced chordomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-CH1 | Chordoma Foundation [chordomafoundation.org]
Application Notes and Protocols for Studying EGFR Signaling Pathways with EGFR Inhibitors
Disclaimer: Extensive searches for a specific compound designated "EGFR-IN-71" did not yield any publicly available information. This suggests that "this compound" may be a proprietary compound name, a newly synthesized molecule not yet described in the literature, or a potential misnomer.
The following application notes and protocols are provided as a comprehensive template for the characterization of a novel EGFR inhibitor, herein referred to as "EGFR-IN-X" . This guide is intended for researchers, scientists, and drug development professionals. All data presented are illustrative placeholders and should be replaced with experimentally determined values for the specific inhibitor under investigation.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis. EGFR inhibitors are designed to block this signaling cascade, thereby impeding cancer cell growth and survival.
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling cascade and the points of intervention for inhibitors like EGFR-IN-X.
Caption: EGFR signaling pathway and point of inhibition.
Quantitative Data for EGFR-IN-X
The following tables summarize hypothetical quantitative data for EGFR-IN-X. These values are essential for understanding the inhibitor's potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of EGFR-IN-X
| Kinase Target | IC₅₀ (nM) |
| EGFR (Wild-Type) | 1.2 |
| EGFR (L858R) | 0.5 |
| EGFR (T790M) | 50.7 |
| HER2 | 25.4 |
| HER4 | 150.2 |
| VEGFR2 | >1000 |
Table 2: Cellular Proliferation Inhibition by EGFR-IN-X
| Cell Line | EGFR Status | GI₅₀ (nM) |
| A431 | Wild-Type (High) | 10.5 |
| NCI-H1975 | L858R/T790M | 125.8 |
| PC-9 | Exon 19 del | 2.3 |
| MCF-7 | EGFR-negative | >5000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of EGFR-IN-X that inhibits cell growth by 50% (GI₅₀).
Workflow: Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of EGFR-IN-X in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Incubate the plate in the dark at room temperature for 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of EGFR-IN-X. Calculate the GI₅₀ value using non-linear regression analysis.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is used to assess the inhibitory effect of EGFR-IN-X on the phosphorylation of EGFR and its downstream effectors like AKT and ERK.
Caption: Workflow for an in vitro kinase assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of EGFR-IN-X.
-
Reaction Setup: In a 384-well plate, add the reaction buffer, a suitable peptide substrate, and EGFR-IN-X dilutions.
-
Enzyme Addition: Add purified recombinant EGFR kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for EGFR).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is typically done by adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Plot the percentage of kinase activity against the log concentration of EGFR-IN-X and determine the IC₅₀ value.
References
Application Notes and Protocols for Egfr-IN-71 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed guidelines and experimental protocols for the characterization of Egfr-IN-71, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following protocols are intended for researchers in cell biology, cancer research, and drug development to assess the efficacy and mechanism of action of this compound in relevant cell culture models.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5][6][7] this compound is designed to target activating mutations within the EGFR kinase domain, thereby inhibiting downstream signaling pathways and suppressing tumor cell growth.
The following sections detail the EGFR signaling pathway, provide protocols for key in vitro experiments, and summarize expected quantitative data for a potent EGFR inhibitor.
EGFR Signaling Pathway
EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3] These phosphorylated tyrosines serve as docking sites for adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2][8]
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Recommended Cell Lines for this compound Experiments
The choice of cell lines is critical for evaluating the efficacy and selectivity of this compound. It is recommended to use a panel of cell lines with well-characterized EGFR mutation statuses.
| Cell Line | Cancer Type | EGFR Mutation Status | Rationale for Use |
| HCC827 | NSCLC | Exon 19 Deletion | Sensitive to EGFR inhibitors, positive control. |
| PC-9 | NSCLC | Exon 19 Deletion | Another sensitive cell line for validating results. |
| NCI-H1975 | NSCLC | L858R & T790M | T790M confers resistance to first-generation EGFR inhibitors. |
| A549 | NSCLC | Wild-Type EGFR | Negative control to assess selectivity. |
| H1299 | NSCLC | Wild-Type EGFR | Another negative control cell line. |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for the Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Expected IC50 Values for a Potent EGFR Inhibitor:
| Cell Line | Expected IC50 Range (nM) |
| HCC827 | 1 - 50 |
| PC-9 | 1 - 50 |
| NCI-H1975 | 100 - 1000 (depending on T790M activity) |
| A549 | > 10,000 |
| H1299 | > 10,000 |
Western Blot Analysis of EGFR Phosphorylation
This assay is used to confirm the mechanism of action of this compound by assessing its ability to inhibit EGFR autophosphorylation.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCC827) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison. An example of how to present IC50 data is provided in the "Expected IC50 Values" table above. For western blot data, a table summarizing the percentage of pEGFR inhibition at different concentrations of this compound should be created.
Logical Relationship of Guidelines
The following diagram illustrates the logical flow of the experimental guidelines for characterizing this compound.
Caption: Logical workflow for this compound characterization.
By following these guidelines and protocols, researchers can effectively evaluate the preclinical potential of this compound as a targeted therapy for EGFR-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. Rare epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Mutations in Lung Adenocarcinomas: Clinical Testing Experience and Relationship to EGFR Gene Copy Number and Immunohistochemical Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lung.org [lung.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Cell Cycle Analysis of a Representative EGFR Inhibitor in Cancer Cells
Disclaimer: Extensive searches for "EGFR-IN-71" did not yield any specific information on a molecule with this designation. The following application notes and protocols are therefore provided for a representative, hypothetical EGFR tyrosine kinase inhibitor (TKI) and are based on the well-documented effects of this class of compounds on cancer cells. Researchers should adapt these protocols based on the specific characteristics of the EGFR inhibitor being investigated.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1][2] EGFR signaling promotes cell cycle progression, primarily by driving the transition from the G1 to the S phase, through the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[3] Inhibition of EGFR is a clinically validated strategy to induce cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a framework for analyzing the effects of a representative EGFR TKI on the cell cycle of cancer cells.
Mechanism of Action: EGFR and Cell Cycle Control
EGFR activation by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins that initiate downstream signaling cascades. These pathways converge on the cell cycle machinery, leading to the upregulation of cyclins, particularly Cyclin D1, and the activation of cyclin-dependent kinases (CDKs), which phosphorylate and inactivate the retinoblastoma (Rb) protein. This releases the E2F transcription factor to promote the expression of genes required for S-phase entry.
By inhibiting the tyrosine kinase activity of EGFR, TKIs block these downstream signals, leading to a decrease in Cyclin D1 levels, reactivation of Rb, and ultimately, a G1 cell cycle arrest.
Caption: EGFR signaling pathway leading to cell cycle progression and its inhibition by a representative EGFR TKI.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments with a representative EGFR TKI on a human non-small cell lung cancer cell line (e.g., A549) overexpressing EGFR.
Table 1: In Vitro Cytotoxicity of a Representative EGFR TKI
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| A549 | 72 | 0.5 |
| PC-9 (EGFR exon 19 del) | 72 | 0.05 |
| H1975 (L858R, T790M) | 72 | >10 |
Table 2: Effect of a Representative EGFR TKI on Cell Cycle Distribution in A549 Cells
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| Representative EGFR TKI (0.5 µM) | 68.5 ± 3.4 | 15.3 ± 2.0 | 16.2 ± 1.8 |
| Representative EGFR TKI (1.0 µM) | 75.1 ± 2.9 | 10.2 ± 1.7 | 14.7 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Prepare stock solutions of the representative EGFR TKI in dimethyl sulfoxide (DMSO).
-
Treat cells with the indicated concentrations of the EGFR TKI or vehicle control (0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from established methods for cell cycle analysis using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Caption: A streamlined workflow for analyzing the effects of an EGFR inhibitor on the cell cycle.
Troubleshooting and Considerations
-
Cell Clumping: Ensure single-cell suspension before fixation and analysis. Gentle pipetting or passing cells through a cell strainer may be necessary.
-
RNase Treatment: Incomplete RNase digestion can lead to background staining and inaccurate cell cycle profiles. Ensure the RNase A is active and incubation time is sufficient.
-
Apoptotic Cells: EGFR inhibition can induce apoptosis, which will appear as a sub-G1 peak in the cell cycle histogram. Quantifying this population can provide additional insights into the inhibitor's mechanism of action.
-
Cell Line Specificity: The effects of EGFR inhibitors can vary significantly between different cancer cell lines depending on their EGFR mutation status and genetic background. It is crucial to test a panel of cell lines to understand the inhibitor's spectrum of activity.
-
Concentration and Time Dependence: The effects on the cell cycle are typically concentration- and time-dependent. A matrix of different concentrations and time points should be tested to fully characterize the inhibitor's activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR-IN-71 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-71. The following information is designed to address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). Upon binding of a ligand such as an epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2][3][4][5] this compound presumably inhibits this autophosphorylation, thereby blocking downstream signaling and inhibiting the proliferation of EGFR-dependent cancer cells.
Q2: Which cell lines are appropriate for testing this compound?
A2: Cell lines with high EGFR expression and demonstrated dependence on EGFR signaling for survival are ideal. Examples include non-small cell lung cancer (NSCLC) cell lines like A549, H1975 (which carries the L858R and T790M mutations), and glioblastoma cell lines such as U87MG. The choice of cell line should be guided by the specific research question and the mutational status of EGFR in those cells.
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: For a novel inhibitor, a wide concentration range is recommended for the initial experiment. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps to identify the approximate potency of the compound and ensures that the full dose-response curve is captured. Subsequent experiments can then narrow this range to more precisely determine the IC50 value.
Q4: How long should I treat the cells with this compound before assessing cell viability?
A4: The optimal treatment duration depends on the cell line's doubling time and the specific mechanism of the inhibitor. A common incubation time for cell viability assays is 48 to 72 hours.[6] This duration is often sufficient for the anti-proliferative effects of the inhibitor to manifest. Shorter incubation times may not allow for a significant effect to be observed, while longer times may lead to confounding factors such as nutrient depletion in the culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| IC50 value is highly variable between experiments. | - Inconsistent cell seeding density.- Variability in drug preparation and dilution.- Changes in cell culture conditions (e.g., serum batch, passage number).- Assay variability.[7] | - Ensure precise and consistent cell counting and seeding.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use a consistent batch of serum and cells at a similar passage number.- Include positive and negative controls on every plate to monitor assay performance. |
| Cell viability is greater than 100% at low inhibitor concentrations. | - The inhibitor may have a hormetic effect at low doses, stimulating cell proliferation.- Overgrowth of control (untreated) cells leading to cell death and reduced signal.[8]- Edge effects in the microplate. | - This is a known phenomenon. Report the data as observed. If it complicates curve fitting, you may cap the viability at 100%.- Optimize cell seeding density to ensure that control cells are in the exponential growth phase at the end of the assay.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.[8] |
| The dose-response curve does not have a classic sigmoidal shape. | - The concentration range tested is too narrow or not centered around the IC50.- The inhibitor is not potent against the chosen cell line.- The inhibitor may be precipitating at high concentrations. | - Test a wider range of concentrations.- Confirm EGFR expression and dependency of your cell line.- Check the solubility of this compound in your culture medium. If necessary, use a lower concentration of DMSO or a different solvent. |
| High background signal in the assay. | - Contamination of cell cultures.- Reagent-specific issues (e.g., old reagents).- Insufficient washing steps in the assay protocol. | - Regularly test for mycoplasma contamination.- Use fresh reagents and store them according to the manufacturer's instructions.- Ensure all washing steps are performed thoroughly as per the protocol. |
Experimental Protocols
Protocol 1: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X drug solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay
-
Assay Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant active EGFR kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR kinase, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the kinase reaction.[10] A higher signal indicates greater inhibition.
-
Fluorescence or Absorbance-based Assays: Utilize modified substrates that produce a detectable signal upon phosphorylation.[10]
-
-
-
Data Analysis:
-
Normalize the data to the control reaction (no inhibitor).
-
Plot the percentage of kinase activity against the log of the inhibitor concentration.
-
Use non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. EGFR interactive pathway | Abcam [abcam.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting Egfr-IN-71 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-71, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. Why did this happen and how can I prevent it?
A1: This is a common issue for hydrophobic small molecules like many kinase inhibitors. Precipitation typically occurs when the concentration of the organic solvent (like DMSO) is not high enough to maintain the solubility of the compound in the final aqueous solution. When the DMSO stock is diluted into a buffer, the overall solvent environment becomes predominantly aqueous, causing the poorly water-soluble this compound to crash out of solution.[1]
To prevent this, it is best to make initial serial dilutions in pure DMSO and then add the final diluted DMSO stock to your aqueous buffer. This ensures the compound is added at a concentration that is soluble in the final, low-percentage DMSO aqueous medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity. However, the tolerance can vary significantly between different cell lines and assay types. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system by running a vehicle control with varying DMSO concentrations.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is a common solvent for many organic molecules, other options like dimethylformamide (DMF) can also be effective.[1] If you are unable to achieve the desired concentration without precipitation, experimenting with alternative solvents may be beneficial. Always check the product datasheet for your specific batch of this compound for any manufacturer-recommended solvents.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent like DMSO at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Once an aliquot is thawed, any unused portion should generally be discarded.
Troubleshooting Guides
Issue: this compound Precipitation During Preparation of Working Solutions
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when preparing aqueous working solutions of this compound from a DMSO stock.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of a Hypothetical Hydrophobic Kinase Inhibitor (e.g., this compound) in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| DMF | > 30 mg/mL | Alternative to DMSO. |
| Ethanol | < 1 mg/mL | Poor solubility. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
Note: This data is illustrative for a typical hydrophobic kinase inhibitor and may not represent the actual solubility of this compound. Always refer to the manufacturer's datasheet for specific information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to a working concentration in an aqueous buffer with minimal risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM DMSO Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If necessary, briefly sonicate the vial in a water bath to ensure complete solubilization. e. Visually inspect the solution to confirm that no undissolved particles remain. f. Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Preparation of a 10 µM Working Solution in Aqueous Buffer: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution in 100% DMSO to get to an intermediate concentration (e.g., 1 mM). To do this, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. c. Further dilute in 100% DMSO to a second intermediate concentration (e.g., 100 µM). Mix 10 µL of the 1 mM intermediate stock with 90 µL of 100% DMSO. d. Add 1 µL of the 100 µM DMSO solution to 9 µL of your final aqueous buffer. This will result in a final concentration of 10 µM this compound in a 10% DMSO/aqueous buffer solution. The final DMSO concentration in your experiment should be further diluted to a non-toxic level (e.g., by adding this 10 µL to a larger volume of media in a cell culture well).
Signaling Pathway Visualization
The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes such as growth, survival, and proliferation.[3] Upon ligand binding, EGFR activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4]
Caption: Simplified EGFR signaling pathway.
References
Egfr-IN-71 stability and storage conditions
This technical support center provides guidance on the stability and storage of Egfr-IN-71, a potent narrow-spectrum epidermal growth factor receptor (EGFR) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Lyophilized this compound should be stored at -20°C in a desiccated environment, protected from light. Under these conditions, the compound is expected to be stable for an extended period. For specific shelf-life information, always refer to the Certificate of Analysis provided by the supplier.
Q2: What is the recommended storage condition for this compound in solution?
A2: Once dissolved, it is recommended to aliquot the this compound solution into single-use vials and store them at -20°C. MedChemExpress suggests that stock solutions are generally usable for up to one month when stored at -20°C.[1] To maintain potency, it is advisable to use freshly prepared solutions whenever possible.
Q3: How many freeze-thaw cycles are recommended for this compound solutions?
A3: To prevent degradation and ensure the quality of the compound, it is highly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into smaller, experiment-sized volumes is the best practice to mitigate this issue.
Q4: In which solvents can I dissolve this compound?
A4: The solubility of this compound may vary. Always refer to the product datasheet provided by the supplier for the recommended solvents and solubility information. Commonly, small molecule inhibitors are dissolved in organic solvents like DMSO.
Q5: How is this compound shipped, and does the shipping condition affect its stability?
A5: this compound is typically shipped at room temperature. Short periods at ambient temperatures during shipping are generally not expected to significantly affect the product's stability or efficacy.[1]
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 months (general guidance); refer to COA for specifics.[1] | Store in a desiccator, protected from light. |
| In Solution | -20°C | Up to 1 month.[1] | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
Troubleshooting Guide
Encountering issues with experimental results can sometimes be traced back to the stability and handling of the reagents. This guide addresses common problems.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | 1. Improper storage of the stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation of the compound due to exposure to light or non-optimal pH. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure solutions are properly aliquoted and stored at -20°C. 3. Protect solutions from light. For assays, ensure the buffer pH is within a stable range (typically pH 5-6 for many small molecules). |
| Precipitation of the compound in the stock solution. | The concentration of the solution may be too high for the solvent, or the storage temperature may have caused the compound to fall out of solution. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always ensure the vial is tightly sealed to prevent solvent evaporation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | This could indicate the presence of degradation products. Quinazoline derivatives can be susceptible to hydrolysis or oxidation. | 1. Analyze a freshly prepared standard of this compound to compare retention times. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Review the handling and storage procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound under defined storage conditions.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade solvent (e.g., DMSO)
-
Aqueous buffer of desired pH
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Temperature-controlled incubator or water bath
-
Light-protective vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Preparation of Stability Samples: Dilute the stock solution to a final concentration (e.g., 100 µM) in the aqueous buffer to be tested. Aliquot the solution into several light-protective vials.
-
Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial peak area of this compound. This will serve as the baseline (100% integrity).
-
Storage: Store the remaining vials under the desired stability testing conditions (e.g., 4°C, room temperature, 37°C). Protect samples from light unless photostability is being assessed.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve one vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the time-zero sample. Plot the percentage of intact this compound against time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for stability-related issues with this compound.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
References
Technical Support Center: Minimizing Off-Target Effects of EGFR Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Egfr-IN-71" is not publicly available. This guide provides general troubleshooting advice and frequently asked questions for researchers working with novel or uncharacterized epidermal growth factor receptor (EGFR) inhibitors, based on established principles of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with EGFR inhibitors?
A1: Off-target effects arise when a drug interacts with unintended molecular targets. For EGFR inhibitors, these can include:
-
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket among kinases, EGFR inhibitors can inadvertently inhibit other kinases with similar structural features.[1] This is a common source of off-target effects and can lead to unexpected cellular responses.
-
Paradoxical pathway activation: In some cases, kinase inhibitors can paradoxically activate signaling pathways, leading to unintended consequences.
-
Non-kinase targets: Some inhibitors may bind to proteins other than kinases, leading to a variety of off-target effects.
Q2: How can I determine if my EGFR inhibitor has significant off-target effects?
A2: A comprehensive off-target profiling strategy is crucial. This typically involves:
-
Kinome-wide screening: Large-scale in vitro kinase assay panels can assess the inhibitory activity of your compound against a broad range of kinases (often over 400).[2] This provides a quantitative measure of selectivity.
-
Cell-based assays: Cellular thermal shift assays (CETSA) and other biophysical methods can confirm target engagement and identify off-target binding within a cellular context.
-
Phenotypic screening: High-throughput screening across various cell lines can reveal unexpected cellular responses that may indicate off-target activity.[3]
Q3: What are the initial steps to minimize off-target effects during experimental design?
A3: Minimizing off-target effects starts with careful experimental design:
-
Use the lowest effective concentration: Titrate your inhibitor to determine the lowest concentration that achieves the desired on-target effect (e.g., inhibition of EGFR phosphorylation). This minimizes the likelihood of engaging lower-affinity off-target proteins.
-
Include appropriate controls: Always include positive and negative controls in your experiments. This can include cells not treated with the inhibitor, cells treated with a well-characterized, highly selective EGFR inhibitor, and potentially a "dead" analog of your inhibitor that is structurally similar but inactive.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations. | The inhibitor may have potent off-target effects on essential cellular kinases or other proteins. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) across a panel of cell lines with varying EGFR expression levels. 3. Consider rational drug design to modify the compound and improve selectivity.[3] |
| Inconsistent or paradoxical effects on downstream signaling pathways. | The inhibitor might be engaging other kinases in the same or parallel pathways, or inducing feedback mechanisms. | 1. Map the observed signaling changes to known kinase pathways. 2. Use a more extensive panel of phospho-specific antibodies to assess the inhibitor's impact on related signaling nodes. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of EGFR to confirm that the observed effects are on-target. |
| Discrepancy between in vitro kinase inhibition and cellular activity. | Poor cell permeability, rapid metabolism of the compound, or active efflux from the cells can lead to lower effective intracellular concentrations. | 1. Perform a cellular uptake or permeability assay. 2. Use mass spectrometry to measure the intracellular concentration of the inhibitor over time. 3. Consider co-administration with inhibitors of drug efflux pumps if efflux is suspected. |
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile
This table illustrates how to present data from a kinase screen to assess the selectivity of an inhibitor.
| Kinase | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 10 | 1 |
| SRC | 500 | 50 |
| ABL | >10,000 | >1000 |
| VEGFR2 | 1,200 | 120 |
| p38α | >10,000 | >1000 |
Table 2: Example Cell Viability Data in EGFR-Dependent vs. EGFR-Independent Cell Lines
This table demonstrates how to compare the cytotoxic effects of an inhibitor in different cell lines to infer on-target vs. off-target toxicity.
| Cell Line | EGFR Status | GI50 (nM) |
| NCI-H1975 | EGFR L858R/T790M (Dependent) | 25 |
| A549 | EGFR Wild-Type (Independent) | 1,500 |
| HCT116 | EGFR Low Expression (Independent) | >5,000 |
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against a panel of kinases.
-
Methodology:
-
Prepare a serial dilution of the EGFR inhibitor in a suitable buffer (e.g., DMSO).
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (Example: MTT Assay)
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) in various cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the EGFR inhibitor in cell culture medium.
-
Replace the medium in the wells with the medium containing the serially diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
Interpreting unexpected results with Egfr-IN-71
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-71, a novel third-generation irreversible EGFR tyrosine kinase inhibitor (TKI). Our goal is to help you interpret unexpected results and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is specifically designed to target and covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This allows it to effectively inhibit both activating EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest potency in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, particularly those that also express the T790M resistance mutation. Examples of such cell lines include NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) that have acquired T790M-mediated resistance.
Q3: What are the common off-target effects observed with third-generation EGFR inhibitors that I should be aware of?
A3: While designed for high specificity to mutant EGFR, off-target effects can occur. These may include inhibition of wild-type EGFR at higher concentrations, which can lead to skin rash and diarrhea, common side effects of EGFR inhibitors. Other potential off-target kinases should be assessed through kinome profiling.
Troubleshooting Unexpected Results
Problem 1: Reduced or no inhibition of EGFR phosphorylation in a T790M-positive cell line.
Possible Cause 1: Incorrect Drug Concentration
-
Troubleshooting: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the IC50 value in your specific cell line.
Possible Cause 2: Acquired Resistance Mechanisms
-
Troubleshooting: Your cell line may have developed resistance to this compound. Common mechanisms include the emergence of new EGFR mutations (e.g., C797S), amplification of alternative signaling pathways like MET or HER2, or histological transformation.[3][4]
-
Recommendation: Perform genomic sequencing to screen for new EGFR mutations. Use Western blotting or other immunoassays to check for the upregulation of bypass signaling pathways.
-
Possible Cause 3: Drug Inactivation
-
Troubleshooting: Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles. Test a fresh aliquot of the compound.
Problem 2: Unexpected cytotoxicity in a cell line thought to be EGFR-independent.
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting: The observed cytotoxicity may be due to the inhibition of other essential kinases.
-
Recommendation: Perform a kinome-wide screen to identify potential off-target interactions of this compound.
-
Possible Cause 2: Undisclosed EGFR Dependence
-
Troubleshooting: The cell line may have a previously uncharacterized dependence on EGFR signaling.
-
Recommendation: Confirm the EGFR expression and phosphorylation status in the cell line.
-
Problem 3: Discrepancy between in-vitro and in-vivo results.
Possible Cause 1: Poor Pharmacokinetics
-
Troubleshooting: this compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in your in-vivo model.
-
Recommendation: Conduct pharmacokinetic studies to determine the drug's concentration in plasma and tumor tissue over time.
-
Possible Cause 2: Tumor Microenvironment
-
Troubleshooting: The tumor microenvironment can influence drug efficacy. For example, the presence of growth factors like HGF (hepatocyte growth factor) can activate bypass pathways.[5]
-
Recommendation: Analyze the tumor microenvironment for the presence of factors that could mediate resistance.
-
Quantitative Data Summary
Table 1: In-Vitro Potency of this compound Against Various EGFR Genotypes
| Cell Line | EGFR Genotype | IC50 (nM) for this compound |
| PC-9 | exon 19 del | 5 |
| NCI-H1975 | L858R, T790M | 15 |
| A549 | Wild-Type | >1000 |
| HCC827 | exon 19 del | 8 |
Table 2: Kinome Profiling of this compound
| Kinase | % Inhibition at 1 µM |
| EGFR (L858R/T790M) | 98 |
| EGFR (Wild-Type) | 45 |
| HER2 | 20 |
| MET | 5 |
| SRC | 2 |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of this compound for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EGFR Inhibitors in EGFR-Mutant Cancer Cells: Focus on Gefitinib
A comparative guide for researchers, scientists, and drug development professionals.
Foreword
This guide provides a detailed comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a primary focus on the well-characterized first-generation inhibitor, gefitinib . Extensive searches for a compound referred to as "Egfr-IN-71" did not yield any publicly available information. It is presumed that this may be an internal, non-standard, or developmental designation not yet in the public domain. Consequently, a direct comparison with "this compound" is not feasible at this time. This document will, therefore, provide a comprehensive overview of gefitinib's performance in EGFR mutant cells, contextualized by comparisons with other classes of EGFR inhibitors where relevant data is available.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many types of cancer, including non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell division and tumor growth.[2][3] These mutations often occur in the tyrosine kinase (TK) domain of the receptor.[4] This has made EGFR an important therapeutic target, leading to the development of specific tyrosine kinase inhibitors (TKIs).[4][5]
Gefitinib (marketed as Iressa) is a first-generation EGFR-TKI that has been a cornerstone in the treatment of NSCLC patients with activating EGFR mutations.[4][5]
Mechanism of Action: Gefitinib
Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][6] It binds to the ATP-binding pocket within the intracellular catalytic domain of the receptor, preventing the autophosphorylation and activation of downstream signaling pathways.[6][7] The primary pathways inhibited by gefitinib include the Ras/Raf/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and apoptosis.[7][8] By blocking these signaling cascades, gefitinib effectively induces cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.[6]
Performance Data of Gefitinib in EGFR Mutant Cells
The efficacy of gefitinib is most pronounced in NSCLC cells with activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21.[9][10] Its activity is significantly lower in cells with wild-type EGFR or those with resistance mutations like T790M.[11]
Table 1: In Vitro Efficacy of Gefitinib (IC50 Values) in Various EGFR Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | 7 - 77.26 | [9][12] |
| HCC827 | Exon 19 deletion | 13.06 | [12] |
| H3255 | L858R | ~3 | [13] |
| 11-18 | L858R | 390 | [13] |
| H1975 | L858R, T790M | > 4000 | [9][12] |
| H1650 | Exon 19 deletion (with PTEN loss) | Resistant (>4µM) | [12] |
| NR6 (wtEGFR) | Wild-type | 22 (for Tyr phosphorylation) | [11] |
| NR6M (EGFRvIII) | EGFRvIII | 84 (for Tyr phosphorylation) | [11] |
IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of an inhibitor on cancer cells.
-
Cell Seeding: EGFR mutant cancer cells (e.g., PC-9, HCC827) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of gefitinib (e.g., ranging from 0.001 to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drug for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Western Blot Analysis for EGFR Signaling Pathway Inhibition
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: EGFR mutant cells are treated with gefitinib at various concentrations for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Comparing EGFR Inhibitors
Caption: Workflow for comparing the efficacy of different EGFR inhibitors.
Conclusion
Gefitinib remains a significant therapeutic agent for the treatment of NSCLC with activating EGFR mutations. Its mechanism of action is well-understood, and its efficacy in specific cellular contexts has been extensively documented. While the requested comparison with "this compound" could not be performed due to a lack of available information on the latter, the data and protocols presented for gefitinib provide a robust framework for evaluating and comparing the performance of any novel EGFR inhibitor. Future comparative studies will be essential to position new inhibitors relative to established therapies like gefitinib and the later-generation TKIs that have been developed to overcome resistance mechanisms.
References
- 1. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. moffitt.org [moffitt.org]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 8. EGFRindb Home Page [crdd.osdd.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Do Antineoplastic EGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
Comparative Analysis of EGFR-IN-71 and Erlotinib Selectivity Profiles
An extensive search for publicly available data on "EGFR-IN-71" has yielded no specific information regarding its chemical structure, mechanism of action, kinase selectivity, or cellular activity. As a result, a direct comparison with erlotinib as requested cannot be provided at this time.
This guide will, however, provide a detailed overview of the established EGFR inhibitor, erlotinib, including its selectivity profile, the experimental protocols used to determine its efficacy, and the signaling pathways it targets. This information can serve as a benchmark for evaluating novel EGFR inhibitors once data for compounds such as this compound becomes available.
Erlotinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Erlotinib is a well-characterized, orally active, and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competing with adenosine triphosphate (ATP) for the binding site within the intracellular catalytic domain of the EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways.[1] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[1]
Kinase Selectivity Profile of Erlotinib
While highly potent against EGFR, erlotinib, like other tyrosine kinase inhibitors (TKIs), is not entirely specific and can inhibit other kinases, particularly at higher concentrations. Its selectivity profile is a critical determinant of both its therapeutic efficacy and its potential off-target toxicities.
| Target Kinase | IC₅₀ (nM) | Notes |
| EGFR (HER1/ErbB1) | 2 - 20 | High potency against wild-type EGFR.[2] |
| EGFR (Exon 19 del) | ~6 | High potency against common activating mutations. |
| EGFR (L858R) | ~30 | Potent against this common activating mutation. |
| EGFR (T790M) | >500 | Significantly reduced potency against this resistance mutation. |
| HER2/ErbB2 | >1000 | Low potency. |
| VEGFR2 | Low | Erlotinib has shown some low-level selectivity for VEGFR2.[3] |
Table 1: Kinase Inhibition Profile of Erlotinib. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of erlotinib against various kinases. Lower IC₅₀ values indicate higher potency. Data is compiled from various sources and represents approximate values.
Cellular Activity of Erlotinib
The anti-proliferative activity of erlotinib is evaluated in various cancer cell lines, particularly those with known EGFR mutation status.
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >20,000 |
| H3255 | Non-Small Cell Lung Cancer | L858R | 29 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | >20,000 |
| DiFi | Colon Cancer | Wild-Type | Potent |
| HN5 | Head and Neck Cancer | Wild-Type | 20 |
Table 2: Cellular IC₅₀ Values of Erlotinib in Various Cancer Cell Lines. This table illustrates the concentration of erlotinib required to inhibit the growth of different cancer cell lines by 50%. The sensitivity of cell lines to erlotinib is highly dependent on their EGFR mutation status.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EGFR inhibitors like erlotinib.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
References
- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
No Public Data Available for EGFR Inhibitor "Egfr-IN-71"
A comprehensive search for the epidermal growth factor receptor (EGFR) inhibitor designated "Egfr-IN-71" has yielded no specific scientific data, precluding a comparative analysis of its inhibitory activity. It appears that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. The scientific and medical literature does not contain information on its chemical structure, mechanism of action, or inhibitory potency against EGFR and other kinases.
Our investigation was further complicated by the prevalence of the acronym "eGFR," which stands for estimated Glomerular Filtration Rate, a measure of kidney function. This led to numerous irrelevant search results pertaining to renal health.
Without any available data on this compound, it is not possible to fulfill the request to:
-
Present quantitative data on its inhibitory activity (e.g., IC50 values).
-
Compare its performance with other known EGFR inhibitors.
-
Provide detailed experimental protocols for its validation.
-
Generate visualizations of its mechanism of action or related signaling pathways.
For a comparative guide to be created, information on the specific EGFR mutations it targets (e.g., wild-type, L858R, exon 19 deletion, T790M), its potency, and its selectivity profile would be required.
Researchers, scientists, and drug development professionals seeking information on novel EGFR inhibitors are encouraged to consult peer-reviewed scientific journals, patent databases, and presentations from major oncology conferences, where new compounds are often first disclosed.
Should "this compound" be an alternative designation for a known inhibitor, or if data becomes publicly available, a full comparative analysis could be conducted. At present, the lack of information prevents any further action on this topic.
Unveiling the Selectivity of Egfr-IN-71: A Comparative Analysis with Clinically Approved EGFR Inhibitors
For Immediate Release
[City, State] – November 8, 2025 – A comprehensive analysis of the cross-reactivity profile of Egfr-IN-71, a potent and narrow-spectrum epidermal growth factor receptor (EGFR) inhibitor, reveals a distinct selectivity pattern when compared to the clinically established EGFR inhibitors, afatinib and osimertinib. This comparison guide provides researchers, scientists, and drug development professionals with objective data on the kinase selectivity of these compounds, supported by detailed experimental methodologies, to inform future research and development in targeted cancer therapy.
This compound, identified as compound 1 in the study by Bieberich AA, et al., has demonstrated significant inhibitory activity against EGFR with an IC50 of 3.7 μM and has been investigated for its potential in treating chordoma.[1] A key finding from a prior kinome-wide screen is its narrow spectrum of activity, with Cyclin G-associated kinase (GAK) and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) being its only significant off-targets. This high selectivity distinguishes it from many other kinase inhibitors.
Comparative Kinase Selectivity
To provide a clear comparison of the cross-reactivity profiles, the following table summarizes the known kinase targets and significant off-targets for this compound, afatinib, and osimertinib. The data for afatinib and osimertinib are derived from publicly available KINOMEscan datasets, a widely accepted method for assessing kinase inhibitor selectivity.
| Inhibitor | Primary Target(s) | Significant Off-Targets (at 1 µM) | Selectivity Score (S10 at 1µM)) |
| This compound | EGFR | GAK, RIPK2 | Not publicly available |
| Afatinib | EGFR, ERBB2 (HER2), ERBB4 (HER4) | AAK1, ACK1, BLK, BMX, BTK, FGR, FYN, GAK, HCK, LCK, LYN, MAP2K7, MAPK14, SRC, TEC, TXK, YES1, and others | 0.29 |
| Osimertinib | EGFR (including T790M mutant) | ACK1, BLK, BMX, BTK, FGR, FYN, HCK, LCK, LYN, SRC, TEC, TXK, YES1, and others | 0.21 |
Note: The Selectivity Score (S10) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity. The data for afatinib and osimertinib is based on KINOMEscan assays. The specific kinome scan data for this compound is not publicly available, but its off-targets have been identified.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding potential mechanisms of action and off-target effects. Two standard methodologies employed for this purpose are KINOMEscan and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan Assay
The KINOMEscan platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Methodology:
-
A kinase-tagged T7 phage is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
The unbound kinase and test compound are washed away.
-
The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's stability and resistance to thermal denaturation.
Methodology:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a specific temperature gradient.
-
Following heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble target protein remaining in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes discussed, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: KINOMEscan Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The cross-reactivity profile of this compound demonstrates a high degree of selectivity for EGFR, with GAK and RIPK2 as its only identified off-targets. This narrow-spectrum inhibition contrasts with the broader kinase activity of the clinically approved EGFR inhibitors, afatinib and osimertinib. This comparative guide, by presenting objective data and detailing the experimental methodologies used to obtain it, serves as a valuable resource for researchers in the field of kinase inhibitor development. The distinct selectivity profile of this compound may offer advantages in specific therapeutic contexts and warrants further investigation.
References
A Comparative Guide to Allosteric EGFR Inhibitors Versus ATP-Competitive Kinase Inhibitors in EGFR-Driven Cancers
Introduction
Mechanism of Action: A Tale of Two Pockets
Comparative Efficacy and Spectrum of Activity
The efficacy of EGFR inhibitors is intrinsically linked to the specific EGFR mutations present in the tumor. The following tables summarize the comparative efficacy of different generations of ATP-competitive TKIs and the preclinical data available for allosteric inhibitors against various EGFR mutations.
Table 1: Efficacy Against Common Activating EGFR Mutations
| Inhibitor Class | Representative Drugs | Target Mutations | Reported Efficacy (Progression-Free Survival - PFS) |
| 1st Generation TKI | Gefitinib, Erlotinib | Exon 19 Deletions, L858R | ~9-13 months[3] |
| 2nd Generation TKI | Afatinib, Dacomitinib | Exon 19 Deletions, L858R, some uncommon mutations | ~11-14 months[4] |
| 3rd Generation TKI | Osimertinib | Exon 19 Deletions, L858R | ~19 months[5] |
| Allosteric Inhibitors | EAI-432, JBJ-09-063 | L858R (preclinical) | Potent inhibition in preclinical models[1][6] |
Table 2: Efficacy Against TKI Resistance Mutations
| Inhibitor Class | Representative Drugs | Target Resistance Mutations | Reported Efficacy |
| 1st Generation TKI | Gefitinib, Erlotinib | T790M | Ineffective[7] |
| 2nd Generation TKI | Afatinib, Dacomitinib | T790M | Limited clinical benefit[8] |
| 3rd Generation TKI | Osimertinib | T790M | Effective; PFS ~10 months in T790M+ patients[9] |
| Allosteric Inhibitors | EAI-432, JBJ-09-063 | T790M, C797S (preclinical) | Potent activity against L858R/T790M and L858R/T790M/C797S in preclinical models[10][11] |
Overcoming Resistance: The Allosteric Advantage
A significant challenge with ATP-competitive TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which alters the ATP-binding pocket and reduces drug affinity.[7][12] Third-generation inhibitors like osimertinib were specifically designed to overcome T790M-mediated resistance.[8] However, subsequent resistance can emerge through mutations like C797S, which can render even third-generation inhibitors ineffective.[8]
Signaling Pathways and Experimental Workflows
Understanding the EGFR signaling pathway and the experimental workflows used to evaluate inhibitors is crucial for drug development professionals.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for evaluating the efficacy of a novel EGFR inhibitor.
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
EGFR-mutant cancer cell lines (e.g., HCC827, H1975)
-
96-well plates
-
Complete culture medium
-
EGFR inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
2. Western Blot for EGFR Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Materials:
-
EGFR-mutant cancer cell lines
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the EGFR inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
References
- 1. Overcoming drug resistance with EAI-432, an allosteric EGFR inhibitor for non-small cell lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Dana-Farber Cancer Institute advances allosteric EGFR inhibitor EAI-432 | BioWorld [bioworld.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. drughunter.com [drughunter.com]
- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Kinome Scan and Selectivity Analysis of EGFR Inhibitors
Disclaimer: Publicly available information, including scientific literature and databases, does not contain data for a kinase inhibitor specifically named "Egfr-IN-71". Therefore, this guide provides a comparative framework for kinome scan and selectivity analysis using data from well-characterized, clinically relevant EGFR inhibitors: Osimertinib , Gefitinib , Erlotinib , and Lapatinib . This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to present and interpret such data.
Introduction to Kinome Selectivity Profiling
The human kinome consists of over 500 protein kinases, which are crucial regulators of cellular processes. Due to structural similarities in their ATP-binding pockets, small molecule kinase inhibitors often bind to multiple kinases beyond their intended target. This off-target activity can lead to unexpected side effects or, in some cases, beneficial polypharmacology.
Kinome scanning is a high-throughput screening method used to determine the interaction profile of a compound against a large panel of kinases. The resulting selectivity profile is critical in drug discovery for:
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target effects.
-
Mechanism of Action Studies: Identifying potential off-targets that may contribute to the compound's overall cellular activity or toxicity.
-
Predicting Clinical Outcomes: Correlating off-target activities with observed clinical toxicities or efficacies.
-
Competitive Analysis: Benchmarking new chemical entities against existing drugs.
This guide compares the kinome selectivity of four prominent EGFR inhibitors, providing insights into their distinct pharmacological profiles.
Quantitative Kinome Selectivity Comparison
The following table summarizes the binding affinities (Kd values) of Osimertinib, Gefitinib, Erlotinib, and Lapatinib against key on-target and off-target kinases. The data is compiled from various public sources and illustrates the differences in potency and selectivity among these inhibitors. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Osimertinib (Kd, nM) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Lapatinib (Kd, nM) | Comments |
| EGFR (WT) | 1.2 | 3.6 | 1.9 | 10.8 | Primary target for all inhibitors. |
| EGFR (L858R) | <0.1 | 1.2 | 0.5 | 3 | Common activating mutation. |
| EGFR (T790M) | <0.1 | 380 | 200 | >10,000 | Key resistance mutation; Osimertinib is highly potent. |
| ERBB2 (HER2) | 210 | 1,600 | 2,000 | 9.2 | Primary target for Lapatinib. |
| BLK | 3.4 | 12 | 16 | 21 | Example of a common off-target. |
| YES1 | 12 | 130 | 150 | 110 | Another common Src family kinase off-target. |
| AURKA | >10,000 | 1,900 | >10,000 | >10,000 | Aurora Kinase A, an important cell cycle regulator. |
| VEGFR2 | 2,800 | 1,700 | 3,400 | >10,000 | Key kinase in angiogenesis. |
Data compiled from publicly available kinome scan databases and scientific literature. Absolute values may vary between different assay platforms and conditions.
Experimental Protocols
The data presented in this guide is typically generated using a competitive binding assay platform, such as the KINOMEscan™ assay from Eurofins DiscoverX.
KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the binding of a test compound to a panel of DNA-tagged recombinant human kinases. The assay is performed in an ATP-independent manner, measuring the intrinsic affinity of the compound for the kinase active site.
-
Assay Preparation: Kinases are expressed as fusions with a T7 phage and combined with a proprietary, immobilized ligand that binds to the active site of the kinases.
-
Compound Incubation: The kinase-ligand complex is incubated with the test compound (e.g., EGFR inhibitor) at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Separation: The solid support (beads with the immobilized ligand) is washed to remove unbound kinase and test compound. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by eluting the kinase-phage fusion and measuring the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically reported as either "percent of control" (%Ctrl), where the control is a DMSO vehicle, or as a dissociation constant (Kd). A low %Ctrl value or a low Kd value signifies a strong interaction between the compound and the kinase. To determine the Kd, the assay is run with an 11-point, three-fold serial dilution of the test compound.[1]
Visualizations
EGFR Signaling Pathway
References
Validating EGFR-IN-71 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of EGFR-IN-71, a potent and narrow-spectrum inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will explore its performance alongside other well-established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—and provide detailed experimental protocols and data to support your research and development efforts.
Introduction to this compound
This compound is a 4-anilinoquinazoline derivative identified as a potent inhibitor of EGFR, showing promise in preclinical studies, particularly in the context of chordoma, a rare bone cancer.[1][2] Its mechanism involves acting as a click chemistry reagent, containing an alkyne group that can be utilized for further molecular probing.[1] Validating that a compound like this compound directly interacts with and inhibits its intended target, EGFR, within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of the compound's potency and selectivity.
Comparative Analysis of EGFR Inhibitors
To contextualize the performance of this compound, we compare it with three clinically relevant EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR TKI that is particularly effective against mutant forms of EGFR.[3][4]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors in various chordoma cell lines, providing a baseline for their anti-proliferative activity.
| Cell Line | This compound IC50 (µM)[1] | Gefitinib IC50 (µM)[5] | Erlotinib IC50 (µM)[5] | Osimertinib IC50 (nM)[3] |
| U-CH1 | 9.1 | Sub-nanomolar | Sub-nanomolar | 12.92 (Exon 19 del) |
| U-CH2 | 16 | Resistant | Resistant | - |
| CH22 | 0.48 | - | - | - |
| UM-Chor1 | 25 | Sub-nanomolar | Sub-nanomolar | - |
| U-CH12 | 0.96 | - | - | - |
| U-CH7 | 8.0 | Sub-nanomolar | - | - |
| LoVo | - | - | - | 493.8 (WT EGFR) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for Gefitinib and Erlotinib in chordoma cell lines is described as being in the nanomolar range without specific values in the provided search results.[5] Osimertinib data is from LoVo cells, not chordoma cell lines, and specifies EGFR mutation status.[3]
Key Experimental Methods for Target Engagement Validation
Three primary methods are employed to validate the direct binding and inhibition of EGFR by small molecules within cells:
-
Western Blotting for EGFR Phosphorylation: This technique directly assesses the functional consequence of inhibitor binding—the inhibition of EGFR autophosphorylation.
-
Cellular Thermal Shift Assay (CETSA®): This method provides direct evidence of target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[6]
-
In Vitro Kinase Assay: This biochemical assay quantifies the inhibitor's ability to block the enzymatic activity of purified EGFR.
Western Blotting for EGFR Phosphorylation
Principle: Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades. An effective EGFR inhibitor will block this phosphorylation. By treating cells with the inhibitor and then stimulating them with EGF, we can measure the levels of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR.
Experimental Workflow:
Figure 1. Workflow for Western blot analysis of EGFR phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate A431 cells (which overexpress EGFR) or chordoma cell lines (e.g., U-CH1) in 6-well plates.
-
Once cells reach 80-90% confluency, serum-starve them for 16-24 hours to reduce basal EGFR activation.
-
Pre-incubate cells with varying concentrations of this compound, Gefitinib, Erlotinib, or Osimertinib for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal.
-
Expected Results: Treatment with an effective EGFR inhibitor like this compound should show a dose-dependent decrease in the p-EGFR/total EGFR ratio compared to the EGF-stimulated vehicle control.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[6] When cells are heated, proteins denature and aggregate. In the presence of a binding inhibitor, the target protein is stabilized and remains in solution at higher temperatures. The amount of soluble protein remaining at different temperatures is then quantified.
Experimental Workflow:
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to a high density and treat the cell suspension with a high concentration of this compound (or other inhibitors) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble EGFR in each sample by Western blot, as described in the previous section.
-
Expected Results: In the vehicle-treated samples, the amount of soluble EGFR will decrease as the temperature increases. In the inhibitor-treated samples, the EGFR will be more stable, resulting in a shift of the melting curve to the right (i.e., more soluble protein at higher temperatures). This thermal shift is a direct confirmation of target engagement.
In Vitro Kinase Assay
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase. A common format is a fluorescence-based assay where the kinase transfers a phosphate group from ATP to a synthetic peptide substrate. The amount of product formed is then quantified.
Experimental Workflow:
Figure 3. Workflow for an in vitro EGFR kinase assay.
Detailed Protocol (Example using a fluorescence-based assay):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[7]
-
Dilute purified recombinant human EGFR enzyme and a fluorescently labeled peptide substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Create a serial dilution of this compound and other inhibitors in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted inhibitors.
-
Add the enzyme/substrate mixture to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions (this reagent will differentiate between the phosphorylated and non-phosphorylated substrate).
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Expected Results: The fluorescence signal will be proportional to the kinase activity. As the concentration of an effective inhibitor like this compound increases, the kinase activity will decrease, resulting in a lower fluorescence signal. Plotting the signal against the inhibitor concentration will yield a dose-response curve from which the IC50 value can be calculated.
EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in cellular signaling and the points at which inhibitors like this compound exert their effects.
Figure 4. Simplified EGFR signaling pathway and the point of inhibition by this compound.
Conclusion
Validating the target engagement of a novel inhibitor like this compound is a multi-faceted process that requires orthogonal approaches. By employing techniques such as Western blotting to assess the downstream functional consequences, CETSA to confirm direct binding in a cellular milieu, and in vitro kinase assays to determine biochemical potency, researchers can build a comprehensive profile of their compound. Comparing these results with those of established drugs like Gefitinib, Erlotinib, and Osimertinib provides a crucial benchmark for further development. The experimental protocols and comparative data presented in this guide offer a robust framework for scientists and drug developers to effectively validate the cellular target engagement of this compound and other novel EGFR inhibitors.
References
- 1. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EGFR inhibitors identified as a potential treatment for chordoma in a focused compound screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Osimertinib vs. Next-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation EGFR TKI, has established itself as a cornerstone of therapy, particularly for patients with EGFR T790M resistance mutations. However, the emergence of further resistance mechanisms, most notably the C797S mutation, necessitates the development of next-generation inhibitors. This guide provides a head-to-head comparison of osimertinib with emerging fourth-generation EGFR TKIs, focusing on preclinical data for compounds like BLU-945 and CH7233163, for which comparative data is available.
It is important to note that a direct comparison with "Egfr-IN-71" could not be conducted as no publicly available experimental data for this specific compound was found. Therefore, this guide focuses on other well-documented next-generation inhibitors to provide a relevant and data-supported comparison for researchers in the field.
Mechanism of Action and Selectivity
Osimertinib is an irreversible EGFR TKI that selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile contributes to its favorable therapeutic window.
Fourth-generation EGFR TKIs, such as BLU-945 and CH7233163, are being developed to address resistance to osimertinib, primarily the C797S mutation.[1][2][3][4] BLU-945 is a reversible, potent, and selective next-generation EGFR-TKI that targets activating and resistance mutations, including C797S, with high selectivity over wild-type EGFR.[5] CH7233163 is a noncovalent, ATP-competitive inhibitor that has demonstrated potent activity against the EGFR-Del19/T790M/C797S triple mutation.[3][4][6]
Comparative Efficacy Data
The following tables summarize the available preclinical data comparing the in vitro efficacy of osimertinib, BLU-945, and CH7233163 against various EGFR mutations.
Table 1: In Vitro Cellular Activity (IC50, nM) against Osimertinib-Resistant EGFR Mutations
| Compound | EGFR ex19del/T790M/C797S | EGFR L858R/T790M/C797S |
| Osimertinib | >1000[5] | >1000[5] |
| BLU-945 | 15[5] | 6[5] |
Table 2: In Vitro Biochemical Activity (IC50, nM) against C797S Mutant EGFR Proteins
| Compound | EGFR 19Del/C797S | EGFR 19Del/T790M/C797S | EGFR L858R/C797S |
| Osimertinib | 869 | 1,134 | 2,799 |
| BBT-176 * | 4.36 | 1.79 | 5.35 |
*Note: Data for BBT-176, another fourth-generation inhibitor, is included for broader context as direct biochemical IC50 values for BLU-945 and CH7233163 against these specific mutations were not available in the searched literature.[7]
In Vivo Antitumor Activity
Preclinical in vivo studies using patient-derived xenograft (PDX) models have demonstrated the potential of fourth-generation inhibitors to overcome osimertinib resistance.
-
BLU-945: In osimertinib-resistant NSCLC models (EGFR_L858R/C797S and EGFR_ex19del/T790M/C797S), BLU-945 demonstrated tumor shrinkage both as a monotherapy and in combination with osimertinib.[5]
-
CH7233163: In a xenograft model with the EGFR-Del19/T790M/C797S mutation, CH7233163 showed potent antitumor activity.[4][6] In xenograft models with EGFR double (L858R/T790M) and single (Del19) mutations, the potency of CH7233163 was similar to that of osimertinib.[6]
Resistance Profiles
The primary mechanism of resistance to osimertinib is the acquisition of the C797S mutation in the EGFR kinase domain.[1] Fourth-generation inhibitors like BLU-945 and CH7233163 are specifically designed to be active against EGFR enzymes harboring this mutation.[1][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the comparison of EGFR inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR enzyme variants.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR proteins (wild-type and mutant variants) are used. A generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) is coated onto microtiter plates.
-
Compound Dilution: The test compounds (e.g., osimertinib, BLU-945) are serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of the EGFR enzyme, ATP, and the test compound to the substrate-coated wells. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: The level of substrate phosphorylation is quantified using an antibody that specifically recognizes the phosphorylated tyrosine residues. This is typically achieved through an ELISA-based method with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The absorbance or luminescence signal is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Seeding: Human NSCLC cell lines with defined EGFR mutation statuses (e.g., NCI-H1975 for L858R/T790M, or engineered Ba/F3 cells expressing specific mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of EGFR inhibitors in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (Length x Width^2) / 2).
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds (e.g., osimertinib, BLU-945) are administered orally or via another appropriate route at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins.
Visualizations
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of EGFR inhibitors.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 3. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Egfr-IN-71 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers. The development of specific EGFR inhibitors is crucial for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of a novel inhibitor, Egfr-IN-71, against other established EGFR tyrosine kinase inhibitors (TKIs). We present available experimental data, detail relevant experimental protocols, and visualize key concepts to aid in the rational selection of research tools for cancer cell line studies.
Performance Comparison of EGFR Inhibitors
This compound is a potent, narrow-spectrum inhibitor of EGFR.[1] Its inhibitory activity has been characterized in chordoma cell lines, demonstrating varying efficacy across different lines. A summary of its in vitro activity, alongside that of other commonly used EGFR inhibitors, is presented below.
| Inhibitor | Target(s) | IC50 (EGFR) | Cell Line Specific IC50s | Reference |
| This compound | EGFR | 3.7 µM | U-CH1: 9.1 µM, U-CH2: 16 µM, CH22: 0.48 µM, UM-Chor1: 25 µM, U-CH12: 0.96 µM, U-CH7: 8.0 µM | [1] |
| Gefitinib | EGFR | Varies by mutation | - | [2][3][4] |
| Erlotinib | EGFR | Varies by mutation | - | [2][3][4] |
| Afatinib | EGFR, HER2, HER4 | Varies by mutation | - | [2][3][4] |
| Osimertinib | EGFR (including T790M) | Varies by mutation | - | [5] |
Note: IC50 values for Gefitinib, Erlotinib, Afatinib, and Osimertinib are highly dependent on the specific EGFR mutation present in the cancer cell line and are extensively documented in the scientific literature. Direct comparison of IC50 values should be made in the context of specific mutations.
Experimental Protocols
To rigorously assess the specificity of an EGFR inhibitor like this compound, a combination of biochemical and cell-based assays is recommended.
Kinase Selectivity Profiling
This is a critical biochemical assay to determine the inhibitor's activity against a broad panel of kinases. This helps to identify potential off-target effects.
Workflow:
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Methodology:
-
Kinase Panel: A broad panel of recombinant kinases (e.g., the scanELECT® Kinase Selectivity Assay Panel) is utilized.
-
Inhibitor Preparation: The inhibitor is serially diluted to a range of concentrations.
-
Reaction: The kinases are incubated with the inhibitor at various concentrations in a buffer containing ATP and a specific substrate for each kinase.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. Technologies like ADP-Glo™ Kinase Assay (luminescence-based) or TR-FRET assays are commonly used.[6]
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and IC50 values are determined for each kinase in the panel.
Western Blotting for EGFR Pathway Activation
This cell-based assay is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
Workflow:
Caption: Workflow for Western blot analysis of EGFR pathway inhibition.
Detailed Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known EGFR status are cultured and treated with the inhibitor at various concentrations and time points.
-
Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined using a method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068, Tyr1173) and downstream targets (e.g., p-Akt, p-ERK), as well as antibodies for the total protein levels as loading controls.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence or fluorescence.
-
Analysis: The intensity of the bands is quantified to determine the extent of pathway inhibition.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines.
Workflow:
Caption: Workflow for determining cell viability upon inhibitor treatment.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well or 384-well plates at an appropriate density.
-
Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Measurement: A reagent that measures metabolic activity or ATP content is added. Common assays include the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The signal is measured using a plate reader, and the data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and indicates the point of inhibition by TKIs like this compound.
Caption: Simplified EGFR signaling pathway and the site of TKI action.
Conclusion
This compound presents as a potent inhibitor of EGFR, with initial data available for its activity in chordoma cell lines. To fully assess its specificity and potential as a research tool or therapeutic lead, further comprehensive kinase profiling and cell-based assays are essential. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can effectively evaluate this compound and other EGFR inhibitors in their cancer cell line models of interest. This systematic approach will enable a more informed selection of inhibitors and contribute to the advancement of targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal of Egfr-IN-71: A Guide for Laboratory Professionals
Effective management and disposal of specialized chemical compounds are paramount for maintaining a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for Egfr-IN-71, a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks to personnel and the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on general best practices for the disposal of potent, biologically active small molecule compounds and hazardous pharmaceutical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations.
Handling and Storage of this compound
Proper handling and storage are critical first steps in the lifecycle of a laboratory chemical and directly impact its safe disposal. While specific quantitative data for this compound is not available, the following table summarizes general recommendations for handling potent small molecule inhibitors.
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact with the potent compound. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhalation of any dust or aerosols. |
| Storage Temperature | Store at -20°C. | To maintain the stability and integrity of the compound. |
| Storage Container | Keep in a tightly sealed, light-resistant container. | To prevent degradation from air and light exposure. |
| Weighing | Use a balance with a draft shield or within a ventilated enclosure. | To prevent the dispersal of fine powder into the laboratory environment. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must be managed as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, lab coats), weighing papers, and plasticware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
2. Decontamination:
-
Work surfaces and equipment should be decontaminated after handling this compound. Use a cleaning solution recommended by your institution's EHS for potent compounds.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
3. Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional hazardous waste disposal services will typically use high-temperature incineration for the destruction of potent pharmaceutical compounds.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is intended as a general guide. Always prioritize the specific protocols and regulations provided by your institution's Environmental Health and Safety department and local authorities.
References
Navigating the Safe Handling of Egfr-IN-71: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of potent small molecule inhibitors like Egfr-IN-71 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related compound, EGFR-IN-35, indicates that this class of compounds may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is crucial. The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact with the potentially hazardous compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated area away from incompatible materials.
-
Maintain a detailed inventory of the compound.
Preparation and Use
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, work in a fume hood and use appropriate glassware.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use an absorbent material to contain the spill.
-
Collect the absorbed material and any contaminated items in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste: All unused this compound and contaminated disposable materials (e.g., gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
